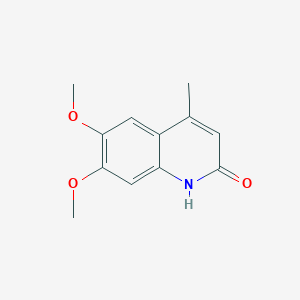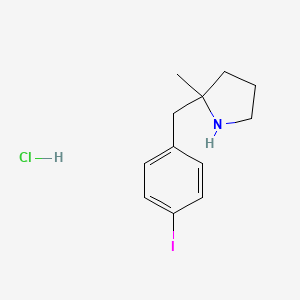
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The benzodioxole moiety suggests the presence of a methylenedioxy functional group, which is a common feature in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the characteristic planar structure of quinazolines, with the benzodioxole moiety introducing additional steric and electronic effects .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzodioxole moiety could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinazolines are generally crystalline solids with high melting points .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Studies have explored the reactivity of quinazoline derivatives in organic synthesis, revealing pathways to novel compounds. For instance, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel thioxo derivatives, demonstrating a molecular rearrangement process when substituted with a benzyl group at position 3, leading to C-debenzylation and formation of imidazoquinolinones (Mrkvička et al., 2010). Additionally, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine and isothiocyanic acid underlines the capacity for cyclization and molecular rearrangement, offering a pathway to new quinazoline skeletons (Klásek et al., 2020).
Catalysis and Green Chemistry
Research has highlighted the synthesis of quinazoline derivatives utilizing green chemistry principles. For example, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water as the solvent showcases an environmentally friendly approach, leveraging CO2 as a reactant for synthesizing key organic intermediates (Rasal & Yadav, 2016).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(1,3-Benzodioxole-5-ylmethyl)quinazoline-2,4(1H,3H)-dione is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the mammalian body.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity . This interaction could lead to changes in the production of nitric oxide, thereby influencing various biological processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could affect several biochemical pathways. Nitric oxide plays a role in various pathways, including vasodilation, immune defense, and neurotransmission. Any alteration in nitric oxide production could therefore have wide-ranging effects .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on how it alters the activity of nitric oxide synthase and the subsequent production of nitric oxide. Given nitric oxide’s role in various physiological processes, the effects could be wide-ranging .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-11-3-1-2-4-12(11)17-16(20)18(15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWHVALNDQRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

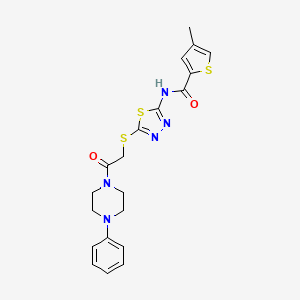
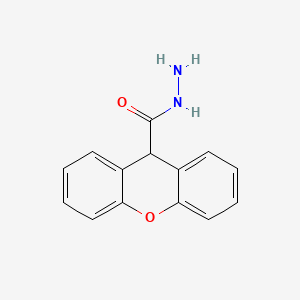
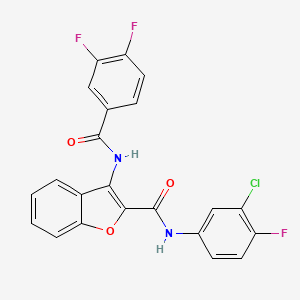
![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

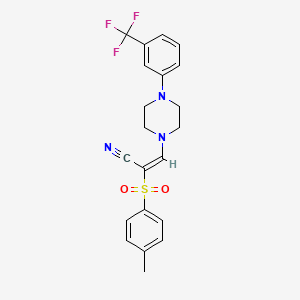
![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)
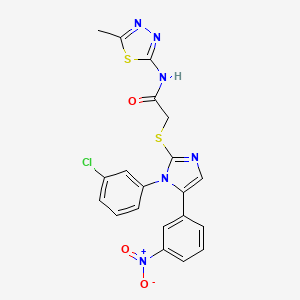
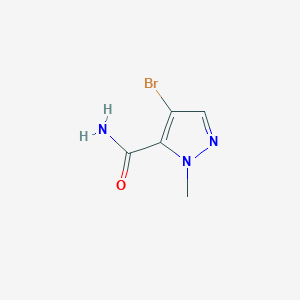
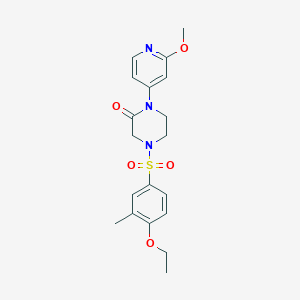
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)
